molecular formula C15H21N5O2S B2380661 N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide CAS No. 2415500-23-9

N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B2380661
CAS No.: 2415500-23-9
M. Wt: 335.43
InChI Key: TXGJIQCBJFUXPU-UHFFFAOYSA-N
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Description

N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound belonging to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide typically involves the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid. The key intermediate product is obtained through a series of reactions, including cyclization, oxidation, and nucleophilic displacement . The reaction conditions often involve the use of N,N′-carbonyldiimidazole (CDI) and hydrogen peroxide (H₂O₂) as oxidizing agents .

Industrial Production Methods

The use of phase transfer catalysis (PTC) and solid-liquid conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various regioisomers and functionalized derivatives of the imidazo[4,5-b]pyridine scaffold .

Mechanism of Action

Properties

IUPAC Name

N-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-19-14-13(3-2-8-16-14)17-15(19)20-9-6-11(7-10-20)18-23(21,22)12-4-5-12/h2-3,8,11-12,18H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGJIQCBJFUXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)NS(=O)(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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